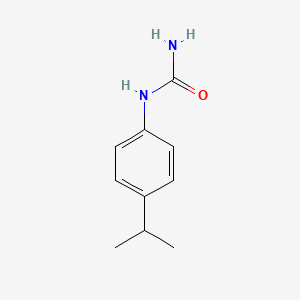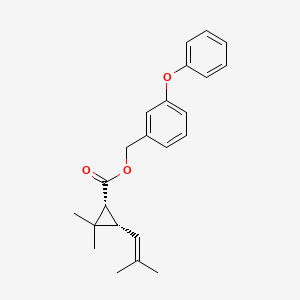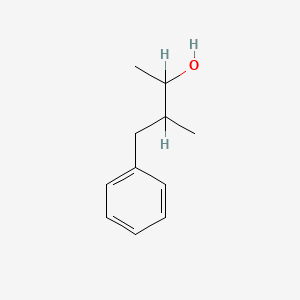
3-Methyl-4-phenylbutan-2-ol
説明
3-Methyl-4-phenylbutan-2-ol is a chemical compound with the molecular formula C11H16O . It has an average mass of 164.244 Da and a monoisotopic mass of 164.120117 Da . It is used as a flavor and fragrance agent, and it has a floral type odor .
Synthesis Analysis
3-Methyl-4-phenylbutan-2-ol was first synthesized by sodium/ethanol reduction (similar to a Bouveault–Blanc reduction) of the corresponding α,β-unsaturated ketone by Maston T. Bogert and David Davidson at Columbia University in 1934 . Over the following decades, it has been synthesized by a variety of other methods . One such method involves the reaction of benzyllithium with cis-2,3-epoxybutane at low temperature .Molecular Structure Analysis
The molecular structure of 3-Methyl-4-phenylbutan-2-ol consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
3-Methyl-4-phenylbutan-2-ol has a boiling point of 245.5℃ at 101 325 Pa, a density of 0.972 at 20℃, and a vapor pressure of 1.1Pa at 24℃ . It has a pKa of 15.10±0.20 (Predicted), and a water solubility of 3.3g/L at 24℃ . Its LogP is 3.1 at 25℃ .科学的研究の応用
Fragrance Material Review
3-Methyl-1-phenylbutan-2-ol, a related compound, is reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient. It belongs to the Aryl Alkyl Alcohols group, showing diverse structural characteristics suitable for fragrance applications. This compound has undergone evaluations for physical properties and mucous membrane irritation, ensuring its safety for use in fragrances Scognamiglio et al., 2012.
Biofuel Production
Research on biofuel production has highlighted the potential of modifying the amino acid pathway in Escherichia coli to produce isobutanol, a biofuel candidate, under anaerobic conditions. By engineering enzymes for an NADH-dependent pathway, it is possible to achieve 100% theoretical yield in isobutanol production, offering a promising approach to sustainable biofuel generation Bastian et al., 2011.
Organic Synthesis
In organic chemistry, 4-Aryl-2-methylbutan-2-ols have participated in the Graf–Ritter reaction, leading to the synthesis of 1-methylsulfanyl-2-benzazepines and further cyclization to 3-phenyl- and 3-hetaryl-6,7-dihydro-5H-1,2,4-triazolo[3,4-a][2]benzazepines. These reactions showcase the versatility of 3-Methyl-4-phenylbutan-2-ol derivatives in synthesizing complex organic compounds Glushkov et al., 2021.
Spectroscopic Analysis
The vibrational circular dichroism (VCD) spectrum of a related compound, 3-methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol, has been studied for its spectroscopic properties, particularly in the OH-bending region. This research contributes to understanding the structural dynamics of such compounds, aiding in their application in various scientific fields Xia et al., 2018.
Enzymatic Synthesis and Agricultural Applications
The compound has also been studied in the context of enzymatic synthesis and its applications in agriculture. For instance, methylbutenol, a volatile organic compound from pines, has been synthesized from dimethylallyl diphosphate, demonstrating the role of such compounds in ecological and agricultural settings Fisher et al., 2000.
Safety And Hazards
特性
IUPAC Name |
3-methyl-4-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIXJPFQJMODCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052229 | |
| Record name | 3-Methyl-4-phenyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-phenylbutan-2-ol | |
CAS RN |
56836-93-2 | |
| Record name | α,β-Dimethylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56836-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanol, alpha,beta-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056836932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanol, .alpha.,.beta.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-4-phenyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid](/img/structure/B1213220.png)
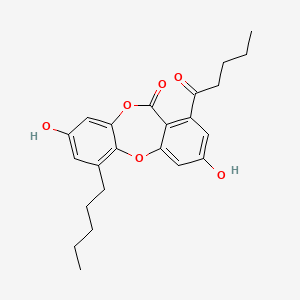
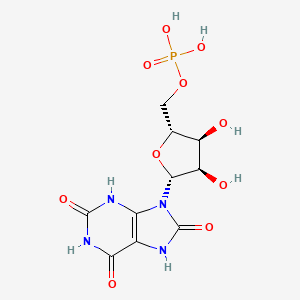
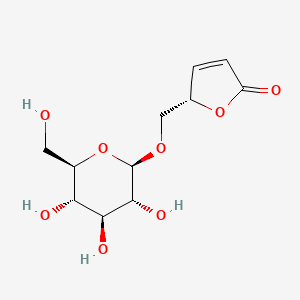
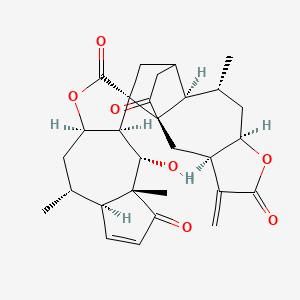
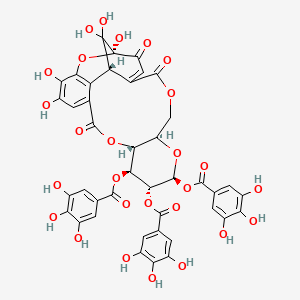
![1-Isobutyl-2-methyl-3-[2-(4-nitrophenyl)-2-oxo-ethyl]benzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B1213233.png)
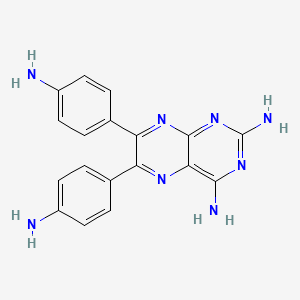
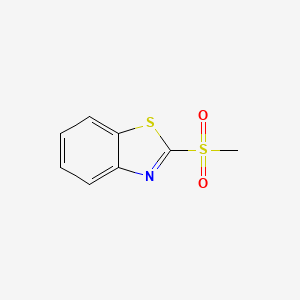
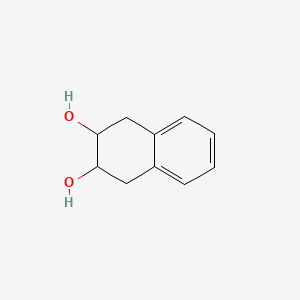
![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1213237.png)
![[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-methylsulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] methanesulfonate](/img/structure/B1213238.png)
